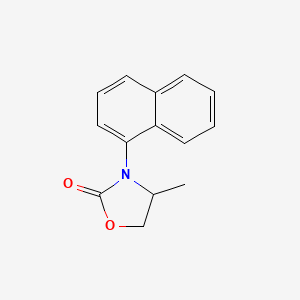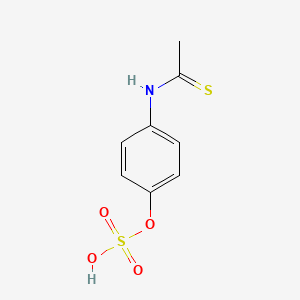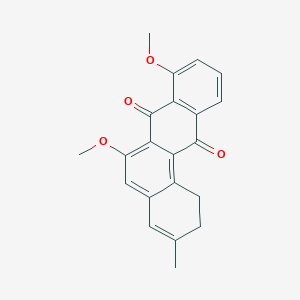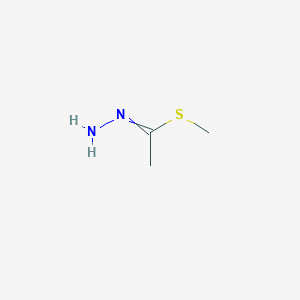
Methyl ethanehydrazonothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl ethanehydrazonothioate is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazone functional group attached to a thioate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ethanehydrazonothioate typically involves the reaction of ethyl hydrazinecarboxylate with carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate hydrazinecarbodithioate, which is then methylated to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide and a methylating agent like methyl iodide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
Methyl ethanehydrazonothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydrazone nitrogen or the thioate sulfur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Alkylated or acylated hydrazone derivatives.
科学研究应用
Methyl ethanehydrazonothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of Methyl ethanehydrazonothioate involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thioate moiety may also interact with metal ions or other electrophilic species, contributing to its overall reactivity.
相似化合物的比较
Similar Compounds
- Ethyl ethanehydrazonothioate
- Methyl propanohydrazonothioate
- Methyl butanehydrazonothioate
Uniqueness
Methyl ethanehydrazonothioate is unique due to its specific combination of a hydrazone and thioate functional group, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
89730-92-7 |
|---|---|
分子式 |
C3H8N2S |
分子量 |
104.18 g/mol |
IUPAC 名称 |
methyl N-aminoethanimidothioate |
InChI |
InChI=1S/C3H8N2S/c1-3(5-4)6-2/h4H2,1-2H3 |
InChI 键 |
DXRDZUFQXTUXQK-UHFFFAOYSA-N |
规范 SMILES |
CC(=NN)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


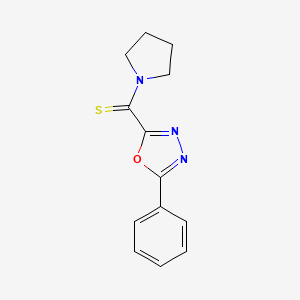

![2,5-Bis[4-(piperidin-1-yl)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14380344.png)

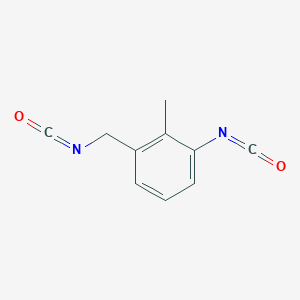
![N-Benzyl-N-butyl-4-[(2-chlorocyclohexyl)oxy]butan-1-amine](/img/structure/B14380361.png)
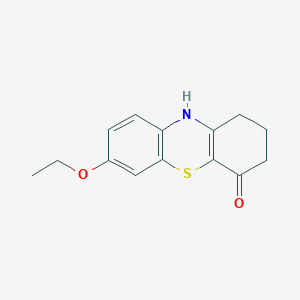
![11-(Chloromethyl)-5,6-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14380366.png)

![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]-1H-pyrazole](/img/structure/B14380386.png)
![Spiro[5.5]undeca-1,4-dien-3-one, 1,5-dimethyl-](/img/structure/B14380401.png)
